

Core Mechanism: Inhibition of Adenine Nucleotide Translocase (ANT)

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Compound of Interest

Compound Name: Ibipinabant

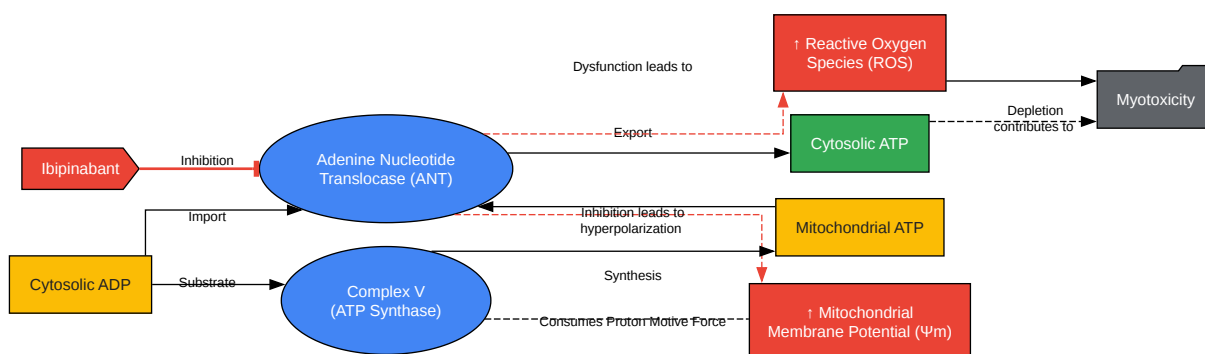
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The primary off-target mechanism underlying **Ibipinabant**'s toxicity is the direct inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT)[1][2]. ANT is a critical inner mitochondrial membrane protein responsible for exchanging cytosolic ADP for mitochondrially-produced ATP, thereby coupling ATP synthesis with cellular energy demands. By inhibiting ANT, **Ibipinabant** disrupts this vital exchange, leading to a cascade of mitochondrial and cellular dysfunctions.

Signaling Pathway of Ibipinabant-Induced Mitochondrial Toxicity

The following diagram illustrates the molecular cascade initiated by **Ibipinabant**'s interaction with the Adenine Nucleotide Translocase (ANT).



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Caption: Signaling pathway of **Ibipinabant**-induced mitochondrial toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on C2C12 myoblasts, a common cell line for studying muscle toxicity.

Table 1: Cytotoxicity and Mitochondrial Effects of **Ibipinabant** in C2C12 Myoblasts

Parameter	Metric	Value	Exposure Time	Reference
Cytotoxicity	IC50	~10 μ M	24 hours	[1]
Mitochondrial Membrane Potential (Ψ m)	EC50 (for increase)	1.5 μ M (95% CI: 0.7-3.1 μ M)	4 hours	[3]
ATP Production Capacity	% Decrease	Significant reduction observed	Not specified	[1]
Reactive Oxygen Species (ROS)	Fold Increase	Significant increase observed	Not specified	[1]

Table 2: Inhibition of Mitochondrial ADP/ATP Exchange

System	Inhibitor	Concentration	Effect	Reference
Bovine Heart Mitochondria	Ibipinabant	100 μ M	Significant decrease in ANT-dependent ADP uptake	[2]
Bovine Heart Mitochondria	Ibipinabant	100 μ M	Significant decrease in VDAC-dependent ADP import	[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The protocols below are based on the methods described in the cited literature.

Cell Culture and Treatment

- **Cell Line:** C2C12 myoblasts are used as a model for skeletal muscle cells[1].
- **Culture Conditions:** Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Ibipinabant Exposure:** For experiments, cells are seeded in appropriate plates (e.g., 96-well plates for cytotoxicity assays). After reaching a desired confluency, the culture medium is replaced with a medium containing **Ibipinabant** at various concentrations or a vehicle control (e.g., DMSO). Exposure times vary depending on the endpoint being measured, for instance, 4 hours for membrane potential and 24 hours for cytotoxicity[1][3].

Measurement of Mitochondrial Membrane Potential (Ψ_m)

- **Principle:** The cationic fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) accumulates in the mitochondrial matrix in a manner dependent on the mitochondrial membrane potential. A higher potential leads to more dye accumulation and thus higher fluorescence intensity.

- Protocol:
 - Culture and treat C2C12 myoblasts with **Ibipinabant** for 4 hours[3].
 - Load the cells with a low concentration of TMRM (e.g., 25 nM) in the presence of a quencher to reduce non-mitochondrial fluorescence.
 - Incubate for approximately 30-60 minutes at 37°C.
 - Wash cells with a suitable buffer (e.g., PBS).
 - Measure fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~548/573 nm).
 - Quantify the TMRM intensity and compare it to the vehicle control[3].

Assessment of Cellular ATP Levels

- Principle: Cellular ATP content is measured using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be quantified with a luminometer.
- Protocol:
 - Culture and treat cells with **Ibipinabant** for a specified duration.
 - Lyse the cells to release intracellular ATP.
 - Add a luciferin-luciferase reagent to the cell lysate.
 - Measure the resulting luminescence using a plate-reading luminometer.
 - Normalize ATP levels to total protein content in the lysate to account for differences in cell number.

Measurement of Reactive Oxygen Species (ROS)

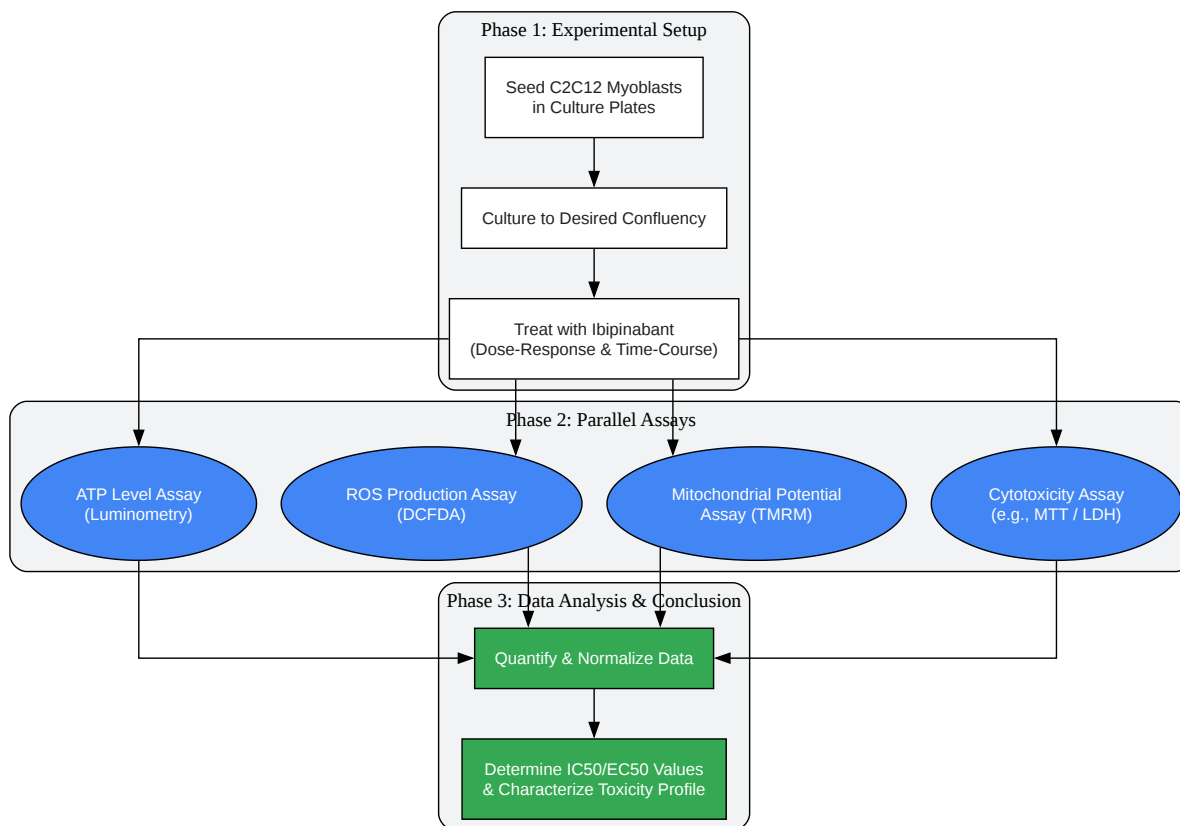
- Principle: Cellular ROS levels can be detected using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA). DCFDA is cell-permeable and is deacetylated by

cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

- Protocol:
 - Culture and treat cells with **Ibipinabant**.
 - Load the cells with DCFDA (e.g., 10 μ M) for 30-60 minutes at 37°C.
 - Wash cells to remove excess probe.
 - Measure fluorescence intensity using a fluorescence plate reader or microscope (Excitation/Emission ~485/535 nm).
 - Compare the fluorescence of treated cells to that of control cells to determine the fold increase in ROS production[1].

Experimental Workflow

The diagram below outlines a typical workflow for investigating the mitochondrial toxicity of a compound like **Ibipinabant** in a cell culture model.



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Caption: General experimental workflow for assessing mitochondrial toxicity.

Conclusion

The mitochondrial toxicity of **Ibipinabant** in cell culture is well-defined and serves as a critical case study for off-target drug effects. The primary mechanism involves the direct inhibition of the Adenine Nucleotide Translocase (ANT), which disrupts mitochondrial bioenergetics. This leads to a detectable increase in mitochondrial membrane potential, a decrease in ATP production capacity, and elevated reactive oxygen species, ultimately culminating in cytotoxicity[1][3]. The methodologies and data presented here provide a robust framework for

screening other compounds for similar liabilities and for further research into the structural modifications that could mitigate such off-target effects[1].

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References

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